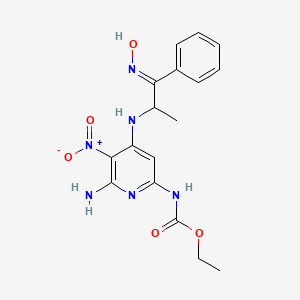![molecular formula C14H20ClN3O4 B12779013 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide CAS No. 22459-75-2](/img/structure/B12779013.png)
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzamide and is characterized by the presence of chloro, diethylamino, methoxy, and nitro functional groups. This compound is of significant interest due to its pharmacological properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxybenzamide to introduce the nitro group, followed by chlorination to add the chloro substituent. The diethylaminoethyl group is then introduced through a nucleophilic substitution reaction. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination reactions, followed by continuous flow processes for the introduction of the diethylaminoethyl group. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzamides: Substitution reactions yield various substituted benzamides with different functional groups.
科学研究应用
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including antiemetic and prokinetic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. It is known to act as a dopamine receptor antagonist, which contributes to its antiemetic properties. The compound also enhances gastrointestinal motility by sensitizing tissues to the action of acetylcholine. This dual action makes it effective in treating conditions like gastroparesis and nausea.
相似化合物的比较
Similar Compounds
Metoclopramide: A well-known antiemetic and prokinetic agent with a similar structure.
Domperidone: Another dopamine antagonist used for similar therapeutic purposes.
Cisapride: A prokinetic agent with a different mechanism of action but similar clinical applications.
Uniqueness
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act on both dopamine receptors and acetylcholine-sensitive tissues sets it apart from other compounds with similar therapeutic uses.
属性
CAS 编号 |
22459-75-2 |
|---|---|
分子式 |
C14H20ClN3O4 |
分子量 |
329.78 g/mol |
IUPAC 名称 |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide |
InChI |
InChI=1S/C14H20ClN3O4/c1-4-17(5-2)7-6-16-14(19)10-8-11(15)12(18(20)21)9-13(10)22-3/h8-9H,4-7H2,1-3H3,(H,16,19) |
InChI 键 |
PVUYBBJPARWTJY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



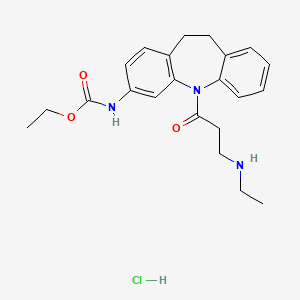


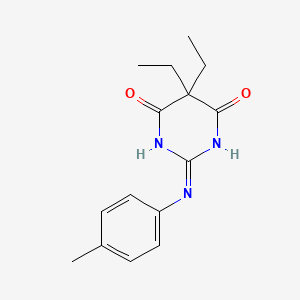
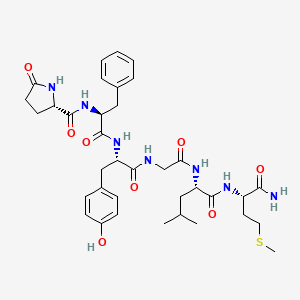
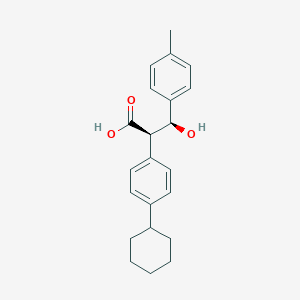
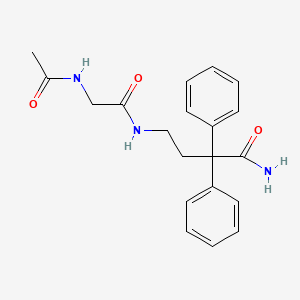



![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
